3,6-Dimethoxy-2-nitrobenzoic acid

Description

Significance and Research Context of Nitro-Substituted Benzoic Acids

Nitro-substituted benzoic acids, as a class of compounds, hold a significant position in organic chemistry. The nitro group, being a strong electron-withdrawing group, profoundly influences the chemical properties of the benzoic acid moiety. This electronic effect acidifies the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. quora.com This dual reactivity makes them versatile intermediates in organic synthesis. ontosight.aichemimpex.com

The research context for these compounds is broad, spanning from fundamental studies of reaction mechanisms to applications in medicinal chemistry and materials science. chemimpex.com For instance, the reduction of the nitro group to an amine provides a pathway to a wide array of functionalized anthranilic acid derivatives, which are precursors to many pharmaceuticals and dyes. ontosight.aiwikipedia.org The specific positioning of the nitro and other substituent groups on the benzoic acid ring allows for fine-tuning of the molecule's electronic and steric properties, enabling chemists to design precursors for specific target molecules with desired biological activities or material properties. researchgate.net The study of various substituted nitrobenzoic acids continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their potential in various applications. researchgate.netncat.edu

Structural Characteristics and their Influence on Reactivity

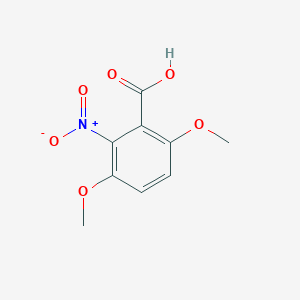

The structure of 3,6-Dimethoxy-2-nitrobenzoic acid is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and two methoxy (B1213986) groups. The relative positions of these functional groups are crucial to the compound's reactivity. The nitro group at the 2-position, ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive and resonance effect. quora.com This effect, combined with the steric hindrance it provides, can influence the conformation of the carboxylic acid group and its reactivity.

Role as a Key Building Block in Contemporary Synthetic Methodologies

This compound has emerged as a key building block in several contemporary synthetic methodologies, most notably in the total synthesis of complex natural products. Its utility is exemplified in the synthesis of lamellarin alkaloids, a class of marine-derived compounds known for their diverse and potent biological activities, including cytotoxicity against cancer cell lines. mdpi.comorganic-chemistry.org

For instance, in the synthesis of Lamellarin G trimethyl ether, this nitrobenzoic acid derivative can serve as a crucial starting material or intermediate. mdpi.comthieme-connect.dersc.org The functional groups on the aromatic ring allow for strategic bond formations and manipulations. The nitro group can be a precursor to an amine, which can then participate in cyclization reactions to form heterocyclic ring systems characteristic of the lamellarin core structure. The methoxy groups are often retained in the final target molecule, contributing to its biological activity. The ability to use this compound in multi-step syntheses highlights its importance as a versatile and valuable tool for accessing complex molecular architectures. mdpi.com

Interactive Data Tables

Below are tables summarizing key information for the chemical compounds discussed in this article.

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 50472-09-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C9H9NO6 | sigmaaldrich.comaaronchem.com |

| Molecular Weight | 227.17 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 192-194 °C | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.comsigmaaldrich.com |

| Purity | 95% | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXKXSMYSALLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dimethoxy 2 Nitrobenzoic Acid

Nitration Strategies for Precursor Dimethoxybenzoic Acids

The most direct route to 3,6-dimethoxy-2-nitrobenzoic acid is the nitration of a suitable dimethoxybenzoic acid precursor. The selection of the starting material and the control of reaction conditions are critical for achieving the desired substitution pattern. The logical precursor for this synthesis is 2,5-dimethoxybenzoic acid.

Regioselective Nitration Approaches and Optimization

The placement of the incoming nitro group onto the aromatic ring is governed by the directing effects of the substituents already present. In the case of 2,5-dimethoxybenzoic acid, the ring possesses two strongly activating methoxy (B1213986) (-OCH₃) groups and one deactivating, meta-directing carboxylic acid (-COOH) group. The methoxy groups are ortho, para-directing, meaning they activate the positions adjacent and opposite to them.

For 2,5-dimethoxybenzoic acid, the positions ortho to the methoxy groups are C-4 and C-6 (relative to the carboxyl group at C-1). The C-6 position is particularly activated due to the cumulative ortho-directing effect of the C-5 methoxy group and the para-directing effect of the C-2 methoxy group. This electronic enhancement makes the C-6 position the most probable site for electrophilic aromatic substitution. While the carboxylic acid group deactivates the ring, its influence is overcome by the powerful activation from the two methoxy groups.

Studies on the nitration of structurally similar compounds, such as 2,5-dimethylbenzoic acid, have also shown a preference for substitution at the C-6 position (ortho to the carboxyl group), despite potential steric hindrance. This further supports the expected regioselectivity for the nitration of 2,5-dimethoxybenzoic acid.

Evaluation of Nitrating Agent Systems

The choice of nitrating agent is crucial for controlling the reaction and maximizing the yield of the desired product. Various systems have been documented for the nitration of substituted benzoic acids and related aromatic compounds.

A common method involves the use of concentrated nitric acid, often in combination with a strong acid catalyst like sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For instance, the nitration of 3,4-dimethoxybenzoic acid to produce 4,5-dimethoxy-2-nitrobenzoic acid is effectively carried out using pre-cooled concentrated nitric acid. google.com Another approach involves treating 3,5-dimethoxybenzoic acid with nitric acid under controlled conditions to introduce the nitro group. evitachem.com Using nitric acid in an aqueous solution at elevated temperatures has also been reported for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid from its precursor. chemicalbook.com

| Nitrating System | Precursor Example | Conditions | Outcome | Citation |

| Concentrated Nitric Acid | 3,4-Dimethoxybenzoic Acid | Pre-cooled, stirred for 60 mins | Yields 4,5-Dimethoxy-2-nitrobenzoic acid after quenching with ice water. | google.com |

| Nitric Acid (unspecified conc.) | 3,5-Dimethoxybenzoic Acid | Controlled conditions | Introduction of a nitro group. | evitachem.com |

| 20% Nitric Acid in Water | 3,4-Dimethoxybenzoic Acid | 60 °C for 6 hours | Yielded 77% of 2-nitro-4,5-dimethoxybenzoic acid after purification. | chemicalbook.com |

| Fuming Nitric Acid / Sulfuric Acid | 2,5-Dimethylbenzoic Acid | 0–5°C | Controlled nitration to minimize side reactions. |

Functional Group Introduction and Transformation Pathways

Alternative synthetic strategies allow for the construction of this compound by building the molecule through sequential functional group introductions. These pathways can offer advantages in controlling regiochemistry.

Alkylation and Methylation Strategies for Methoxy Group Incorporation

This approach involves the synthesis of a dihydroxy-nitrobenzoic acid intermediate, followed by the methylation of the two hydroxyl groups to form the target dimethoxy structure. Common alkylating agents for this transformation include dimethyl sulfate (B86663) or methyl iodide, typically used in the presence of a base. evitachem.com

For example, research on the O-methylation of catecholic structures like 3,4-dihydroxybenzoic acid has shown that enzymes can catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl groups, forming both 4-hydroxy-3-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid. nih.gov A similar chemical process could be envisioned where a precursor like 3,6-dihydroxy-2-nitrobenzoic acid is treated with a methylating agent to yield the final product. The de-methylation of dimethoxybenzoyl derivatives using agents like boron trichloride (B1173362) is also a known reaction, representing the reverse pathway. google.com

Carboxylation Techniques in Benzoic Acid Synthesis

Another synthetic route involves the creation of the benzoic acid functionality from a precursor with a different group, such as a methyl group, at the C-1 position. This is typically achieved through oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate in sulfuric acid can oxidize a benzylic methyl group to a carboxylic acid. researchgate.netkhanacademy.org

A plausible pathway would start with a substituted toluene, such as 2,5-dimethoxy-3-nitrotoluene. Oxidation of the methyl group at the C-1 position would yield the desired carboxylic acid. This method is employed in the synthesis of related compounds, such as the preparation of 3-methyl-2-nitrobenzoic acid from 1,3-dimethyl-2-nitrobenzene (B148808) via controlled air oxidation. google.com

| Pathway | Starting Material Type | Key Transformation | Reagents/Conditions | Product |

| Methylation | Dihydroxy-nitrobenzoic acid | O-Methylation of two hydroxyl groups | Dimethyl sulfate or Methyl iodide with a base. | This compound |

| Carboxylation | Substituted Toluene (e.g., 2,5-dimethoxy-3-nitrotoluene) | Oxidation of a benzylic methyl group | Potassium permanganate (KMnO₄) or Catalytic air oxidation (Co/Mn catalysts). researchgate.netgoogle.com | This compound |

Catalytic Approaches in this compound Synthesis

The use of catalysts can enhance the efficiency, selectivity, and environmental profile of organic syntheses. In the context of preparing this compound, catalytic methods could be applied to several of the key transformations.

For the nitration of the aromatic ring, solid acid catalysts or zeolites have been explored as alternatives to corrosive liquid acid systems like sulfuric acid. These catalysts can offer improved regioselectivity and easier separation from the reaction mixture.

In the carboxylation pathway, the oxidation of a methyl group on the precursor ring can be performed catalytically. Industrial processes often utilize cobalt or manganese catalysts for the liquid-phase air oxidation of substituted toluenes to their corresponding benzoic acids. google.com This method avoids the use of stoichiometric amounts of strong, and often hazardous, oxidizing agents like permanganate.

Finally, if a synthesis started from a halogenated precursor, palladium-catalyzed carbonylation reactions could be a method for introducing the carboxylic acid group, although this represents a more complex and less direct pathway.

Transition Metal-Catalyzed Syntheses

The coupling of benzoic acid derivatives using transition metals like palladium and copper is a well-established method in organic synthesis. Research into the heterocoupling of 2-nitrobenzoic acid and 2,6-dimethoxybenzoic acid has demonstrated the feasibility of using a bimetallic [Pd/Cu] catalytic system. This approach, which results in the formation of a biaryl structure through the release of carbon dioxide, highlights the potential for similar catalytic systems to be adapted for the synthesis of nitro-substituted biaryl ethers or other related structures, which could be precursors to the target acid.

One study investigated the influence of various parameters on the decarboxylative cross-coupling of 2-nitrobenzoic acid with 2,6-dimethoxybenzoic acid. The catalytic system often involves a palladium salt, such as PdCl2, in the presence of a copper co-catalyst like Cu(OH)2. The reaction conditions, including the choice of base and solvent, were found to significantly impact the yield of the resulting biaryl product. For instance, monitoring the reaction over time revealed that the presence and concentration of a base like potassium carbonate can either promote or inhibit the reaction.

| Catalyst System | Reactants | Product | Yield | Reference |

| PdCl2 / Cu(OH)2 | 2-nitrobenzoic acid, 2,6-dimethoxybenzoic acid | Unsymmetrical biaryl | up to 70% | evitachem.com |

These findings suggest that a deep understanding of the catalytic cycle and the role of each component is crucial for optimizing the synthesis of complex aromatic compounds.

Emerging Catalytic Systems for Efficiency and Selectivity

Emerging catalytic systems are continually being developed to improve the efficiency, selectivity, and environmental footprint of chemical transformations. In the context of synthesizing nitroaromatic compounds, denitrative coupling reactions catalyzed by transition metals represent a modern and powerful strategy. d-nb.info These reactions utilize nitroarenes as coupling partners, offering an alternative to more traditional organohalide-based cross-couplings.

Various transition metals, including rhodium, palladium, and copper, have been shown to catalyze denitrative C-O, C-S, and C-C bond formations. d-nb.info For example, rhodium catalysts have been used for the denitrative synthesis of diaryl ethers from nitroarenes and arylboronic acids. d-nb.info Palladium-catalyzed denitrative etherifications and Sonogashira couplings have also been reported, proceeding through a proposed mechanism involving the oxidative addition of the C-NO2 bond to a Pd(0) species. d-nb.info

While a specific application of these emerging systems for the direct synthesis of this compound is yet to be widely reported, the principles of denitrative coupling could potentially be applied. For instance, a suitably substituted nitroarene could be coupled with a carbon dioxide source or a carboxylate-containing partner under transition metal catalysis to form the target acid. The development of such a selective and efficient catalytic system remains an area of active research.

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. While a specific one-pot protocol for the synthesis of this compound from simple precursors is not extensively detailed in the literature, the synthesis of related compounds provides a blueprint for potential one-pot strategies.

For example, the synthesis of the isomeric 4,5-dimethoxy-2-nitrobenzoic acid has been achieved through a two-step process involving the nitration of 3,4-dimethoxybenzoic acid followed by oxidation of the resulting nitrobenzaldehyde. A similar approach could be envisioned as a one-pot process for this compound, starting from 2,5-dimethoxybenzaldehyde (B135726). This would involve the initial nitration of the aldehyde, followed by in-situ oxidation of the newly formed 3,6-dimethoxy-2-nitrobenzaldehyde (B174978) to the corresponding carboxylic acid without isolation of the intermediate. The choice of oxidizing agent would be critical to ensure compatibility with the reaction conditions of the initial nitration step.

Furthermore, one-pot reductive cyclization methods have been developed for the synthesis of quinazolinone precursors from 2-nitrobenzoic acid derivatives using formamide (B127407) in the presence of indium(III) or bismuth(III) salts. informahealthcare.com This demonstrates the feasibility of combining reduction and cyclization in a single pot, a principle that could be adapted for other multi-step transformations leading to complex nitroaromatic acids.

Facile Preparation of Related Nitrobenzaldehyde Precursors

The most direct precursor to this compound is 3,6-dimethoxy-2-nitrobenzaldehyde. The synthesis of this aldehyde is typically achieved through the nitration of commercially available 2,5-dimethoxybenzaldehyde. Current time information in Bangalore, IN. This reaction, however, often yields a mixture of isomers, primarily the desired 3,6-dimethoxy-2-nitrobenzaldehyde and the undesired 2,5-dimethoxy-4-nitrobenzaldehyde. Current time information in Bangalore, IN.

The ratio of these isomers is highly dependent on the reaction conditions, including the concentration of nitric acid, the solvent, and the temperature. Current time information in Bangalore, IN. For instance, treating an ice-cold dichloromethane (B109758) solution of 2,5-dimethoxybenzaldehyde with nitric acid has been reported to produce a mixture of the nitrated products. Current time information in Bangalore, IN. Another procedure involves the portion-wise addition of powdered 2,5-dimethoxybenzaldehyde to concentrated nitric acid in an ice bath, which has been shown to yield a 6:1 mixture of the desired 3,6-dimethoxy-2-nitrobenzaldehyde and the 4-nitro isomer. Current time information in Bangalore, IN.

Separation of the desired 3,6-dimethoxy-2-nitrobenzaldehyde from the isomeric byproduct is a critical step and can be achieved through methods such as recrystallization or column chromatography. Current time information in Bangalore, IN. An alternative purification method involves dissolving the mixture in dimethylformamide (DMF) and adding a strong base like aqueous potassium hydroxide. This process selectively reacts with one of the isomers, allowing for the isolation of the other. Current time information in Bangalore, IN.

The subsequent oxidation of the purified 3,6-dimethoxy-2-nitrobenzaldehyde to this compound can be accomplished using oxidizing agents such as alkaline permanganate. mdma.ch

| Starting Material | Reagents | Product(s) | Yield/Ratio | Reference |

| 2,5-Dimethoxybenzaldehyde | Conc. HNO3, Dichloromethane, 0 °C | 3,6-Dimethoxy-2-nitrobenzaldehyde, 2,5-Dimethoxy-4-nitrobenzaldehyde | Mixture | Current time information in Bangalore, IN. |

| 2,5-Dimethoxybenzaldehyde | Conc. HNO3, Ice bath | 3,6-Dimethoxy-2-nitrobenzaldehyde, 2,5-Dimethoxy-4-nitrobenzaldehyde | 6:1 ratio | Current time information in Bangalore, IN. |

| 3,6-Dimethoxy-2-nitrobenzaldehyde | Alkaline Permanganate | This compound | - | mdma.ch |

Chemical Reactivity and Transformation Pathways of 3,6 Dimethoxy 2 Nitrobenzoic Acid

Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for dyes, pharmaceuticals, and other specialty chemicals. This conversion can be achieved using various reducing agents and catalytic systems.

Catalytic hydrogenation is a common and efficient method for this reduction. The process typically involves hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). For instance, the reduction of the related compound, methyl-4,5-dimethoxy-2-nitro-benzoate, to its corresponding amine is accomplished through hydrogenation with 10% Pd/C at 50°C and 3.5 bar pressure. chemicalbook.com This method is known for its high yields and clean reaction profiles. A similar approach using H₂/Pd-C is effective for the reduction of 3-bromo-2,6-dimethoxy-5-nitrobenzoic acid.

Classical chemical reduction methods are also applicable. The Zinin reduction, which utilizes negative divalent sulfur reagents like sodium or ammonium (B1175870) sulfides, is a historic and versatile method for converting nitroarenes to anilines. sciencemadness.org Another common laboratory method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), which effectively reduces aromatic nitro compounds.

The choice of reduction method can be critical, especially when other reducible functional groups are present in the molecule. Selective reduction conditions can be employed to target the nitro group specifically.

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/System | Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Catalytic, 50°C, 3.5 bar | 2-Amino-3,6-dimethoxybenzoic acid | High (e.g., 83% for a related compound) | chemicalbook.com |

| SnCl₂/HCl | Acidic media | 2-Amino-3,6-dimethoxybenzoic acid | Good | |

| Sulfides (Na₂S, (NH₄)₂S) | Zinin Reduction | 2-Amino-3,6-dimethoxybenzoic acid | Variable | sciencemadness.org |

Denitrative reactions, where the nitro group is replaced by another atom or group, have emerged as powerful tools in synthetic chemistry. These transformations allow nitroarenes, which are readily available through nitration, to serve as versatile building blocks for constructing complex molecules. acs.org This approach provides an alternative to traditional cross-coupling reactions that often rely on haloarenes. acs.org

Transition-metal catalysis is central to modern denitrative coupling reactions. Catalytic systems based on palladium, rhodium, and copper have been developed for various transformations. acs.org These reactions can form new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds at the position of the nitro group.

Denitrative C-O Coupling: Diaryl ethers can be synthesized via the denitrative coupling of nitroarenes with arylboronic acids or phenols. acs.org For example, RhCl(PPh₃)₃ can catalyze the reaction between nitroarenes and arylboronic acids in the presence of a base to yield diaryl ethers. acs.org

Denitrative C-S Coupling: Thioethers can be formed using copper-catalyzed reactions with various thiolate sources. acs.org

Denitrative C-C Coupling: Palladium catalysts, often in conjunction with specific phosphine (B1218219) ligands like BrettPhos, are highly effective for denitrative Suzuki-Miyaura type cross-coupling reactions with arylboronic acids, producing biaryls. acs.org

The mechanism of these reactions generally involves the oxidative addition of the C-NO₂ bond to a low-valent metal center, forming an aryl-metal-nitro intermediate. Subsequent steps involve nucleophilic displacement of the nitro group and reductive elimination to yield the final product and regenerate the catalyst. acs.org The utility of these reactions lies in their ability to leverage the vast chemical space of nitroaromatic compounds for complex molecular construction. acs.orgkyoto-u.ac.jp

Carboxylic Acid Group Derivatizations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form esters, amides, and other derivatives, or being removed entirely through decarboxylation.

Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone of organic synthesis. iajpr.com Esters are important as final products and as intermediates, often serving as protecting groups for carboxylic acids. The esterification of 3,6-dimethoxy-2-nitrobenzoic acid can be accomplished through several methods.

The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, for more sensitive substrates, milder methods are preferred. Dehydrating coupling agents can facilitate ester formation under neutral or basic conditions. For example, 2-methyl-6-nitrobenzoic anhydride, in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly efficient system for synthesizing esters from nearly equimolar amounts of carboxylic acids and alcohols. organic-chemistry.org Another modern reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), also enables the esterification of carboxylic acids under mild conditions. researchgate.net Activation of the carboxylic acid with triphenylphosphine (B44618) and N-bromosuccinimide is another effective procedure. researchgate.net

These reactions are crucial for modifying the properties of the parent acid, for example, to increase its solubility in organic solvents or to prepare it for subsequent reactions where the free carboxylic acid might interfere. iajpr.comgoogle.com

Table 2: Modern Reagents for Esterification

| Reagent | Co-reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Methyl-6-nitrobenzoic anhydride | Triethylamine, DMAP (cat.) | High yields with equimolar reactants, mild conditions. | organic-chemistry.org |

| DMTMM | N-methylmorpholine | Mild conditions, suitable for various alcohols. | researchgate.net |

| Triphenylphosphine / NBS | - | Forms an activated acid intermediate for reaction with alcohols. | researchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be a challenging reaction for aromatic carboxylic acids. However, the presence of ortho-substituents, particularly a nitro group, can facilitate this process. The decarboxylation of 2-nitrobenzoic acid derivatives has been studied extensively and can proceed through various mechanisms, often mediated by transition metal catalysts. st-andrews.ac.ukoup.com

Thermal decarboxylation of nitrobenzoic acids in solvents like glycerol (B35011) suggests that the mechanism can be either unimolecular (Sₑ1) or bimolecular (Sₑ2), depending on the position of the nitro group and the reaction medium. oup.com For ortho-nitrobenzoic acids, an Sₑ2 mechanism, involving the attack of a proton on the carbon atom bearing the carboxyl group, is often proposed. oup.com

Metal-catalyzed decarboxylation is more common and synthetically useful. Copper and silver salts are frequently used. st-andrews.ac.ukresearchgate.netmdpi.com For example, a microwave-assisted, silver-catalyzed protodecarboxylation of 4,5-dimethoxy-2-nitrobenzoic acid has been reported. mdpi.com The proposed mechanism involves the formation of an aryl carboxylate radical, which eliminates CO₂ to generate an aryl radical. mdpi.com

Furthermore, decarboxylation can be coupled with other bond-forming reactions. Palladium-catalyzed decarboxylative Heck vinylations allow for the coupling of 2-nitrobenzoates with olefins. beilstein-journals.orgd-nb.info In these systems, a copper co-catalyst often facilitates the initial decarboxylation step, as 2-nitrobenzoates are excellent substrates for copper-mediated decarboxylation but can be challenging for palladium-only systems. st-andrews.ac.ukbeilstein-journals.orgd-nb.info This dual catalytic approach overcomes the limitations of individual metals, opening up new pathways for decarboxylative cross-coupling. d-nb.info

Table 3: Catalytic Systems for Decarboxylation of Nitrobenzoic Acids

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ag₂CO₃ / K₂S₂O₈ | Protodecarboxylation | Microwave-assisted, proceeds via aryl radical. | mdpi.com |

| Pd(OAc)₂ / CuF₂ | Decarboxylative Heck Vinylation | Couples nitrobenzoates with styrenes. | beilstein-journals.orgd-nb.info |

| Cu NPs / TBAHS | Protodecarboxylation | Amine-free conditions. | researchgate.net |

| PdCl₂ / Cu(OH)₂ | Decarboxylative Cross-Coupling | Heterocoupling of different benzoic acids. | researchgate.net |

The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in chemistry and biology. luxembourg-bio.com Direct reaction is typically not feasible under mild conditions, necessitating the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com

A variety of coupling reagents have been developed for this purpose. luxembourg-bio.comresearchgate.net A classic method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with an amine to form the amide. semanticscholar.orgrsc.org

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used coupling reagents that react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are included to improve efficiency and suppress side reactions. luxembourg-bio.com Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU). luxembourg-bio.com

A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh₃) under solvent-free grinding conditions provides an environmentally friendly alternative for amide synthesis from a range of carboxylic acids, including those with electron-donating methoxy (B1213986) groups and electron-withdrawing nitro groups. rsc.org This method highlights the broad applicability of modern amidation protocols to substrates like this compound. rsc.org

Aromatic Ring Functionalization and Substitution Reactions

The electronic nature of the substituents on the aromatic ring of this compound makes it susceptible to certain types of substitution reactions. The strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing electron-deficient aromatic rings. science.gov The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. libretexts.orgpressbooks.pub

In the case of this compound itself, there is no inherent leaving group other than, potentially, a methoxy group. While methoxy groups can act as nucleofuges in some cation radical-accelerated SNAr reactions, this is not a typical pathway. science.gov However, related structures, such as halo-substituted dimethoxy nitrobenzoic acids, demonstrate the potential for SNAr reactions. For instance, a compound like 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid possesses a bromine atom that can be displaced by nucleophiles, with its reactivity influenced by the existing methoxy and nitro groups.

Cross-Coupling and Hetero-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound, by virtue of its carboxylic acid and nitro-substituted aromatic ring, can participate in several such transformations.

Palladium-catalyzed decarboxylative cross-coupling has emerged as an environmentally benign alternative to traditional methods that use organometallic reagents. rsc.org In these reactions, carboxylic acids serve as readily available and stable starting materials, with carbon dioxide as the only stoichiometric byproduct. rsc.org The presence of an ortho-nitro group is often crucial for the success of these reactions with benzoic acid derivatives. rsc.orgd-nb.info

The decarboxylative Heck vinylation, for example, allows for the coupling of 2-nitrobenzoic acids with various olefins. beilstein-journals.org While electron-poor benzoic acids are not easily decarboxylated by palladium alone, the use of co-catalysts or specific oxidants can facilitate the reaction. beilstein-journals.orgd-nb.info A protocol utilizing a Pd(OAc)₂/CuF₂ catalyst system has been shown to be effective for coupling various 2-nitrobenzoates with olefins to yield vinyl arenes. beilstein-journals.org The reaction is believed to proceed via an aryl metal species formed after decarboxylation, which then engages in the cross-coupling cycle. d-nb.info The electron-rich nature imparted by the two methoxy groups in this compound could potentially facilitate the initial decarboxylation step, as electron-rich, ortho-substituted benzoic acids are known to be effective substrates. d-nb.inforsc.org

| Reaction Type | Aryl Carboxylic Acid | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Heck Vinylation | Potassium 2-nitrobenzoate | Styrene | Pd(OAc)₂, CuF₂, Benzoquinone | 89% | d-nb.info |

| C-H Arylation | 2-Nitrobenzoic acids | Benzoxazoles | Cu(OAc)₂, Ag₂CO₃ | Good yields | rsc.org |

| C-H Arylation | ortho-Nitrobenzoic acids | Benzamides | Cu(OAc)₂ | Good yields | nih.gov |

| Alkynylation | 2-Nitrobenzoic acids | Arylpropynoic acids | Ag₂CO₃, CuI | Moderate yields | rsc.org |

Beyond C-C bond formation, metal catalysis can also be employed for C-O bond construction. A notable transformation involving nitroarenes is denitrative etherification. In this reaction, the nitro group itself is replaced by an aryloxy group. Wu and Chen developed a rhodium-catalyzed denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org This reaction, catalyzed by RhCl(PPh₃)₃ in the presence of water and a base, provides a direct route to diaryl ethers from nitroaromatic compounds. acs.org

The proposed mechanism for these palladium-catalyzed denitrative etherifications involves the oxidative addition of the C-NO₂ bond to a Pd(0) species, forming an aryl-Pd(II)-NO₂ intermediate. Nucleophilic displacement of the nitrite (B80452) by an aryloxide (generated from the coupling partner) followed by reductive elimination yields the diaryl ether product and regenerates the Pd(0) catalyst. acs.org Given that this compound is a nitroarene, it could potentially undergo such a transformation, leading to the formation of complex polyether structures, although the carboxylic acid group might require protection or could influence the reaction conditions.

Hetero Diels-Alder Reactions with Related Nitroarenes

The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings. iitk.ac.in In a hetero-Diels-Alder reaction, either the diene or the dienophile contains a heteroatom. beilstein-journals.org Nitroarenes, due to the electron-withdrawing nature of the nitro group, can function as dienophiles in dearomative [4+2] cycloaddition reactions. bohrium.com This dearomatization process provides access to complex three-dimensional scaffolds from simple aromatic precursors. soton.ac.uk

The reaction involves the nitro-substituted aromatic ring acting as the dienophile, reacting with an electron-rich diene. soton.ac.uk The nitro group plays a dual role: it activates the aromatic system for the cycloaddition and can act as a traceless auxiliary group, being eliminated in a subsequent step to rearomatize the newly formed ring system. bohrium.com While specific examples with this compound are not prominent in the literature, the principle is applicable. The electron-deficient nature of the C4-C5 double bond, influenced by the ortho-nitro group, would be the likely site of reaction. The electron-donating methoxy groups might reduce the dienophilic character of the ring compared to a simple nitrobenzene, but the reaction is often feasible, particularly under high pressure or with highly reactive dienes like Danishefsky's diene. soton.ac.uk The reaction of nitrosoarenes, which can be generated in situ from nitroarenes, with conjugated dienes to form oxazines is a well-established synthetic method. acs.orgresearchgate.net

Photoreactions and Surface-Catalyzed Transformations

The presence of the ortho-nitrobenzyl moiety in this compound makes it susceptible to photochemical reactions. Ortho-nitrobenzyl compounds are one of the most widely used classes of photoremovable protecting groups ("caged" compounds). scispace.comresearchgate.net Upon irradiation with UV light (typically around 365 nm), these compounds undergo an intramolecular hydrogen abstraction by the excited nitro group from the ortho-benzylic position. This initiates a rearrangement that ultimately leads to the formation of an o-nitrosobenzaldehyde or related ketone derivative. scispace.comresearchgate.net The two methoxy groups in this compound are analogous to the widely used dimethoxy-nitrobenzyl (nitroveratryl) protecting group, which is known for its efficient photoreaction. scispace.com

In addition to solution-phase photochemistry, nitroaromatic compounds undergo transformations on catalytic surfaces. The reduction of nitroaromatics is a significant reaction, often studied on the surface of metals like zero-valent iron (ZVI) or noble metal nanoparticles. rsc.orgmdpi.com Quantum chemical studies suggest that the process can initiate via direct electron donation from the metal surface into the π* orbital of the nitroaromatic compound. mdpi.com This charge transfer destabilizes the nitro group, facilitating its reduction to nitroso, hydroxylamino, and ultimately amino functionalities. rsc.orgmdpi.com The efficiency of these surface-catalyzed reductions can be enhanced by using bimetallic nanoparticle systems, such as Pd/Co supported on cellulose, which can reduce nitroarenes to amines under mild conditions. ijcce.ac.ir Furthermore, surface-enhanced Raman scattering (SERS) has been used to monitor the photoreactions of nitrobenzoic acids adsorbed on silver surfaces, revealing insights into the electromagnetic mechanism that can drive surface-catalyzed photoreactions even when the molecule is not in direct contact with the surface. acs.org

Mechanistic Investigations and Reaction Dynamics of 3,6 Dimethoxy 2 Nitrobenzoic Acid

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For transformations involving aromatic carboxylic acids, such as decarboxylation, kinetic analysis helps to elucidate the rate-determining steps and the influence of various reagents.

In a study of gold(I)-catalyzed protodecarboxylation, the reaction kinetics of various benzoic acid derivatives were investigated. st-andrews.ac.uk While the reaction of 2-nitrobenzoic acid, a close analog of 3,6-dimethoxy-2-nitrobenzoic acid, was found to stall, this provided kinetic insights. The addition of 2,6-dimethoxybenzoic acid to the stalled reaction mixture resulted in its quantitative conversion to 1,3-dimethoxybenzene, demonstrating the catalyst remained active. st-andrews.ac.uk This suggests that the nitro-substituted substrate may engage in reversible coordination or product inhibition, which can be explored through kinetic modeling. st-andrews.ac.uk For related gold benzoate (B1203000) complexes, first-order rate constants were determined at different temperatures, allowing for the calculation of activation parameters that shed light on the transition state of the decarboxylation step. st-andrews.ac.uk

The following table shows the effect of additives and catalyst loading on the yield of the protodecarboxylation of 2-nitrobenzoic acid, highlighting the kinetic complexities of the reaction. st-andrews.ac.uk

Table 1: Investigation of the Protodecarboxylation of 2-Nitrobenzoic Acid Data derived from studies on analogous nitro-substituted benzoic acids.

| Catalyst Loading (mol%) | Additive (equiv.) | Yield (%) |

|---|---|---|

| 5 | - | 53 |

| 10 | - | 61 |

| 5 | 0.5 | 26 |

| 5 | 1.0 | 8 |

Elucidation of Catalytic Cycles and Active Species

Many synthetic transformations of this compound and related compounds are dependent on transition metal catalysts. st-andrews.ac.uk Elucidating the catalytic cycles and identifying the active species are crucial for optimizing these reactions.

A common reaction for this class of compounds is decarboxylative coupling. One proposed mechanism involves a dual catalytic system, for example, a copper-mediated decarboxylation combined with a palladium-catalyzed Heck coupling. beilstein-journals.org In this pathway, the active species are distinct for each part of the process. The cycle is proposed to begin with the benzoate substrate undergoing decarboxylation with the help of a copper(II) fluoride (B91410) catalyst to form an aryl-copper species. beilstein-journals.org This intermediate then undergoes transmetalation with a palladium(0) complex, which enters the palladium-catalyzed Heck coupling cycle to react with an olefin, ultimately yielding the vinyl arene product. beilstein-journals.org

For other transition-metal-catalyzed reactions, such as denitrative couplings, a general catalytic cycle often involves three key steps:

Oxidative Addition : The initial step where the metal catalyst (e.g., Palladium(0)) inserts into the Ar–NO₂ bond of the nitroarene, forming an Ar–Pd(II)–NO₂ species. acs.org

Transmetalation : The aryl group from another reagent, such as an arylboronic acid, is transferred to the palladium center. acs.orgalbany.edu

Reductive Elimination : The final step where the two coupled aryl groups are eliminated from the palladium center, forming the biaryl product and regenerating the active Pd(0) catalyst. acs.orgalbany.edu

Different metals, including Gold, Rhodium, and Copper, can catalyze reactions of nitroarenes through variations of these fundamental steps, with the nature of the active metal species (e.g., Cu-SR, Au-carboxylate) being a key determinant of the reaction pathway. st-andrews.ac.ukacs.orgresearchgate.net The rich chemistry of copper, which can readily access Cu⁰, Cu¹, Cu², and Cu³ oxidation states, allows it to facilitate reactions through both one-electron radical pathways and two-electron organometallic pathways. scispace.com

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates provide strong evidence for a proposed reaction mechanism. In the study of reactions involving nitroaromatic compounds, several key intermediates have been identified.

In gold-catalyzed decarboxylation reactions, experimental studies have successfully isolated or identified proposed intermediates, including the initial gold benzoate species formed from the reaction of the carboxylic acid with the gold catalyst, and the subsequent aryl gold complex that forms after the extrusion of CO₂. st-andrews.ac.uk

For palladium-catalyzed reactions of nitroarenes, spectroscopic and crystallographic studies have been instrumental. In one instance, while the direct Ar–Pd(II)–NO₂ intermediate proved elusive, a related η²-arene palladium complex was successfully isolated and characterized by X-ray crystallography. acs.org The observation of this species in a catalytic reaction supports its involvement as a resting state within the catalytic cycle. acs.org

In photochemical reactions of related 2-nitrobenzyl compounds, transient aci-nitro intermediates are formed upon irradiation. researchgate.netresearchgate.net These quinonoid species are key to the subsequent chemical transformations and their decay pathways are highly dependent on the reaction environment. researchgate.net Another significant intermediate in oxidation reactions is the Criegee intermediate , a tetrahedral species formed when a ketone reacts with a peracid, which is central to the Baeyer–Villiger oxidation mechanism. beilstein-journals.org

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for tracing the paths of atoms through a reaction, providing definitive insights into mechanistic pathways.

Oxygen-18 (¹⁸O) Labeling: This technique is particularly useful for determining the origin of oxygen atoms in products.

In a rhodium-catalyzed denitrative etherification reaction, the use of H₂¹⁸O as a solvent resulted in the incorporation of the ¹⁸O label into the diaryl ether product. acs.org This experiment conclusively demonstrated that the oxygen atom in the ether linkage originated from water, not from the arylboronic acid or the nitro group. acs.org

In esterification reactions, reacting an ¹⁸O-labeled carboxylic acid (¹⁸O₂-benzoic acid) with an alkylating agent can distinguish between mechanistic pathways. escholarship.org The retention of both ¹⁸O labels in the final ester would suggest a mechanism involving ionization (Sₙi), while the loss of one label is consistent with a pathway involving an activated ester intermediate. escholarship.org

Deuterium (B1214612) (D) Labeling: Deuterium labeling is used to track the transfer of hydrogen atoms.

In mechanistic studies of a denitrative reaction, using a deuterated alcohol as a reductant helped to elucidate the hydrogen-transfer mechanism. acs.org When the benzylic position of the alcohol was deuterated, the nitro group of the substrate was replaced by deuterium. acs.org Conversely, no deuterium incorporation was observed when the hydroxyl group of the alcohol was deuterated, indicating that the β-hydride of the alcohol is transferred during the reaction. acs.org

The synthesis of deuterated aldehydes often utilizes D₂O as an inexpensive deuterium source, employing catalytic systems to facilitate the H/D exchange at the formyl position. researchgate.net

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent can dramatically influence the rate of a chemical reaction and, in some cases, even alter the operative mechanism. This is particularly true for reactions involving polar or charged intermediates and transition states, which are common in the chemistry of nitroaromatic compounds.

In the photochemistry of 2-nitrobenzyl alcohol, a close structural relative, the reaction mechanism is directly controlled by the solvent environment. researchgate.net

In aprotic solvents , the reaction primarily proceeds through hydrated nitroso intermediates formed via proton transfer. researchgate.net

In water (pH 3-8) , the mechanism shifts to a classical pathway involving the cyclization to benzisoxazolidine intermediates, which then open to form the final product. researchgate.net

This dual-pathway reactivity, dictated by the solvent, is summarized in the table below.

Table 2: Influence of Solvent on the Reaction Mechanism of 2-Nitrobenzyl Alcohol Analogs Illustrative pathways based on studies of related 2-nitrobenzyl compounds.

| Solvent Type | Predominant Intermediate | Governing Process |

|---|---|---|

| Aprotic (e.g., Hexane) | Hydrated Nitroso Compound | Proton Transfer |

| Protic (e.g., Water, pH 3-8) | Benzisoxazolidine | Cyclization/Ring-Opening |

These findings underscore that a comprehensive mechanistic understanding requires careful consideration of the solvent, as its interaction with reactants, intermediates, and transition states can be a decisive factor in the reaction's outcome. researchgate.netnih.gov

Computational and Theoretical Chemistry of 3,6 Dimethoxy 2 Nitrobenzoic Acid

Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For 3,6-Dimethoxy-2-nitrobenzoic acid, these methods can elucidate its electronic properties, conformational flexibility, reactivity, and potential interactions with biological systems.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Architecture Synthesis

3,6-Dimethoxy-2-nitrobenzoic acid serves as a versatile building block for the construction of more complex organic molecules. aaronchem.com Its distinct functional groups—a carboxylic acid, a nitro group, and two methoxy (B1213986) ethers—can be selectively targeted and transformed, allowing chemists to introduce new functionalities and build intricate molecular scaffolds. The compound is recognized as an important intermediate for creating complex pharmaceuticals, agrochemicals, and functional materials. aaronchem.com

In the field of medicinal chemistry and pharmaceutical development, this compound is utilized as a key intermediate. bldpharm.comaaronchem.com The presence of the nitro group and carboxylic acid function allows for a range of chemical modifications, making it an excellent starting point for synthesizing biologically active molecules. aaronchem.com While specific, widely commercialized drugs derived directly from the 3,6-isomer are not prominently documented in public literature, its utility is established as a building block for pharmaceutical research and development. bldpharm.comsigmaaldrich.com

The general class of dimethoxy-nitrobenzoic acids is instrumental in synthesizing heterocyclic systems that form the core of many pharmaceutical agents. For instance, related isomers are known precursors for quinazoline (B50416) derivatives, a class of compounds with significant activities that are explored in drug discovery programs. The functional groups on this compound make it a suitable candidate for similar synthetic strategies aimed at producing novel and complex pharmaceutical scaffolds.

The utility of this compound extends to the agrochemical sector, where it functions as an intermediate in the synthesis of new crop protection agents. aaronchem.com Nitroaromatic compounds are foundational in the synthesis of many pesticides and herbicides. The specific arrangement of functional groups on this molecule allows for its incorporation into larger, more complex structures designed to have specific biological activities against agricultural pests and diseases.

Synthesis of Dyes, Pigments, and Functional Materials

This compound is identified as a building block in the development of functional materials. aaronchem.com Its aromatic structure and reactive handles are prerequisites for designing organic materials with specific electronic or optical properties. While detailed examples for this specific isomer are not widespread, the broader family of nitrobenzoic acids has historical and current applications in the production of dyes and pigments. The nitro group is a classic chromophore, and its presence, combined with the electron-donating methoxy groups, can influence the color and properties of resulting dye molecules. It is also categorized for its potential use in creating organic pigments and materials for OLEDs (Organic Light Emitting Diodes). bldpharm.com

Development of Chemical Probes and Specialized Reagents

Chemical probes are specialized molecules used to study biological systems. While the direct application of this compound as a chemical probe is not explicitly detailed in available research, its structural features make it a plausible candidate for derivatization into such tools. The carboxylic acid group can be used to link the molecule to other functionalities, such as fluorescent tags or reactive groups for binding to biomolecules. The nitro group can be reduced to an amine, providing another point for chemical modification. These characteristics allow it to serve as a core scaffold for developing more specialized reagents for laboratory research.

Contribution to Fine Chemical Synthesis and Industrial Methodologies (from a research perspective)

From a research standpoint, this compound is a subject of interest in the development of synthetic methodologies. For example, its preparation has been described in academic literature, such as a doctoral thesis focused on synthetic applications, where it was synthesized via a modified literature method involving the nitration of 2,5-dimethoxybenzoic acid. collectionscanada.gc.ca The study of such specific isomers contributes to the broader understanding of reaction mechanisms and selectivity in organic synthesis. Its role as a fine chemical intermediate means it is produced on a smaller scale for high-value applications, particularly in research and development settings that require structurally precise building blocks. bldpharm.comsigmaaldrich.com

Derivatives and Analogs of 3,6 Dimethoxy 2 Nitrobenzoic Acid: Synthesis and Comparative Studies

Synthesis of Novel Substituted Derivatives (e.g., bromo, other isomers)

The aromatic ring of dimethoxy-nitrobenzoic acids is amenable to further functionalization, allowing for the synthesis of a wide array of substituted derivatives. The introduction of substituents such as halogens can significantly alter the electronic properties and reactivity of the parent molecule, providing valuable compounds for further synthetic transformations or biological screening.

Bromination:

The synthesis of bromo-substituted dimethoxybenzoic acids has been documented. For instance, 3-bromo-2,6-dimethoxybenzoic acid can be prepared from 2,6-dimethoxybenzoic acid. The process involves the direct bromination of the starting material using bromine in a suitable solvent system, such as dioxane and trichloromethane. google.com

A general procedure for this transformation is as follows:

2,6-dimethoxybenzoic acid is dissolved in dioxane. google.com

A solution of bromine in trichloromethane is added dropwise to the stirred mixture. google.com

After the reaction is complete, the solvent is removed, and the resulting solid crude product is isolated. google.com

Purification via recrystallization from a solvent like ethanol (B145695) yields the final 3-bromo-2,6-dimethoxybenzoic acid. google.com

To obtain the corresponding nitro derivative, 3-bromo-2,6-dimethoxy-5-nitrobenzoic acid , a subsequent nitration step would be required. biosynth.comchemicalbook.com This highlights a common strategy where functional groups are introduced in a stepwise manner to achieve the desired substitution pattern. The regioselectivity of the bromination is guided by the directing effects of the existing methoxy (B1213986) groups.

Synthesis of Isomers:

The synthesis of various isomers of dimethoxy-nitrobenzoic acid is crucial for comparative studies. These isomers are typically prepared through the nitration of the corresponding dimethoxybenzoic acid precursors. The position of the nitro group is determined by the directing influence of the methoxy and carboxylic acid groups on the aromatic ring.

For example, the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid is achieved by the nitration of 3,4-dimethoxybenzoic acid (veratric acid). researchgate.net Similarly, 3,4-dimethoxy-6-nitrobenzoic acid can be synthesized via the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. acs.org The synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid has also been reported, starting from 3-alkoxy-4-acetoxybenzaldehyde, involving a multi-step process of nitration, deacetylation, methylation, oxidation, and deprotection.

| Compound | Precursor | Key Reaction Step | Reference |

|---|---|---|---|

| 3-Bromo-2,6-dimethoxybenzoic acid | 2,6-Dimethoxybenzoic acid | Bromination with Br₂ in dioxane/CHCl₃ | google.com |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 3,4-Dimethoxybenzoic acid | Nitration | researchgate.net |

| 3,4-Dimethoxy-6-nitrobenzoic acid | 3,4-Dimethoxy-6-nitrobenzaldehyde | Oxidation | acs.org |

| 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | 3-Alkoxy-4-acetoxybenzaldehyde | Multi-step synthesis including nitration and oxidation |

Comparative Reactivity Studies with Isomeric Nitrodimethoxybenzoic Acids

The reactivity of nitrodimethoxybenzoic acid isomers is profoundly influenced by the substitution pattern on the benzene (B151609) ring. The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy groups (-OCH₃), along with the carboxyl group (-COOH), dictates the electronic and steric environment of the molecule.

Theoretical studies using methods like Density Functional Theory (DFT) can provide insights into the relative stability and reactivity of isomers. researchgate.net Global reactivity descriptors such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index are calculated to compare isomeric structures. A smaller energy gap generally corresponds to higher reactivity. researchgate.net For instance, a comparative study on hydroxybenzoic acid isomers showed that the ortho-isomer (salicylic acid) was the most reactive due to a lower energy gap compared to the meta and para isomers. researchgate.net

These principles can be extended to the nitrodimethoxybenzoic acid series. The position of the nitro group relative to the carboxylic acid and methoxy groups is critical:

Acidity: The nitro group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid. This effect is most pronounced when the nitro group is in the ortho or para position to the carboxyl group, as it can stabilize the resulting carboxylate anion through both inductive and resonance effects. libretexts.orgontosight.aiunam.mx Methoxy groups, being electron-donating by resonance and weakly withdrawing by induction, generally decrease acidity when para to the carboxyl group and have a smaller effect from the meta position. libretexts.org

Nucleophilic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

A study on the reactivity of various 2-amino-nitrobenzoic acids found that the position of the nitro group significantly influenced the outcome of reactions, for example, in the formation of quinazolin-4-ones. researchgate.net This demonstrates that isomeric position can dictate not just the rate of reaction but also the products formed. Similarly, studies on other substituted isomers have shown that reactivity can differ significantly even when the same functional groups are present. nih.govscirp.orgscirp.org

| Isomer | Key Structural Features | Predicted Reactivity Trends | Reference |

|---|---|---|---|

| 3,6-Dimethoxy-2-nitrobenzoic acid | Nitro group ortho to COOH; Methoxy groups ortho and meta | High acidity due to ortho nitro group. Steric hindrance from ortho methoxy group may influence carboxylate reactivity. | libretexts.orgontosight.ai |

| 4,5-Dimethoxy-2-nitrobenzoic acid | Nitro group ortho to COOH; Methoxy groups meta and para | High acidity. The para-methoxy group may slightly counteract the nitro group's effect on ring activation. | ontosight.aiontosight.ai |

| 3,4-Dimethoxy-6-nitrobenzoic acid | Nitro group meta to COOH; Methoxy groups ortho and para | Lower acidity compared to ortho-nitro isomers as the resonance-withdrawing effect of the nitro group on the carboxylate is absent. | libretexts.orgunam.mx |

Structure-Reactivity Relationships in Analog Series

The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding structure-reactivity relationships in series of substituted benzoic acids. libretexts.org The reactivity of an analog is correlated to the electronic properties of its substituents, which are quantified by substituent constants (σ).

The key electronic effects at play in the nitrodimethoxybenzoic acid series are:

Inductive Effect (Field Effect): This is an electrostatic effect transmitted through the sigma bonds and space. The nitro group is strongly electron-withdrawing (-I), while methoxy groups are weakly electron-withdrawing (-I).

Resonance Effect (Mesomeric Effect): This involves the delocalization of π-electrons. The nitro group is strongly electron-withdrawing by resonance (-R), while the methoxy group is strongly electron-donating by resonance (+R).

For This compound , the nitro group at position 2 strongly increases acidity via its -I and -R effects. The methoxy group at position 6 is ortho to the carboxyl group and may introduce steric effects, potentially twisting the carboxyl group out of the plane of the ring and affecting its conjugation and acidity.

In analogs where the nitro group is moved to the meta position (e.g., relative to the carboxyl group), its powerful -R effect on the carboxylate is nullified, leading to a less pronounced increase in acidity compared to ortho or para substitution. unam.mx

Replacing a methoxy group with a different substituent, such as a halogen (e.g., bromo), would introduce a different balance of electronic effects. Bromine is electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+R), leading to a different reactivity profile.

Development of Chemical Libraries for Screening and Further Research

Substituted nitrobenzoic acids are valuable building blocks for the construction of chemical libraries used in high-throughput screening for drug discovery and other applications. Their multiple functional groups (carboxyl, nitro, and methoxy) serve as handles for diverse chemical modifications, allowing for the rapid generation of a large number of distinct compounds (a library).

For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a versatile starting material for the solid-phase synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones. acs.org The strategy involves immobilizing the benzoic acid on a resin support and then sequentially modifying the molecule through substitution of the chlorine, reduction of the nitro group, and subsequent cyclization reactions. acs.org

Another approach involves using nitrobenzoic acid derivatives as photolabile linkers in combinatorial synthesis. A linker based on 4-(aminomethyl)-3-nitrobenzoic acid has been designed for creating oligonucleotide libraries. researchgate.net The o-nitrobenzyl structure allows the synthesized molecules to be cleaved from the solid support or a carrier molecule upon UV irradiation, facilitating their analysis. researchgate.net

These examples demonstrate the potential of the this compound scaffold for library development. By leveraging its functional groups, one could envision a combinatorial synthesis scheme:

Amide Formation: The carboxylic acid can be coupled with a diverse library of amines to generate a wide range of amides.

Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to create heterocyclic structures.

Demethylation/Substitution: The methoxy groups could potentially be cleaved to reveal hydroxyl groups for further functionalization, or the aromatic ring could undergo further substitution reactions.

The development of such libraries from the this compound core and its isomers would provide a rich source of novel chemical entities for biological screening and materials science research.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 3,6 Dimethoxy 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,6-dimethoxy-2-nitrobenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a related isomer, 3,4-dimethoxy-2-nitrobenzoic acid, ¹H NMR data in Acetone-d₆ showed signals at 7.86 (d, J=8.8 Hz, 1H), 7.34 (d, J=8.8 Hz, 1H), 4.06 (s, 3H), and 3.89 (s, 3H). google.com For another isomer, 4,5-dimethoxy-2-nitrobenzoic acid, ¹H NMR spectra have been reported, and ¹³C NMR data was acquired on a Bruker AM-270 instrument. nih.gov While specific shift values for this compound are not detailed in the provided results, the spectra of its isomers give an indication of the expected regions for proton and carbon signals. For instance, the aromatic protons would appear in the downfield region, while the methoxy (B1213986) protons would be seen as singlets in the upfield region.

NMR is also crucial for monitoring the progress of reactions involving this acid. For example, in the synthesis of N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, the reaction progress can be monitored via ¹H NMR to confirm the formation of the final product. Similarly, in the preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, HPLC is used to analyze the isomer ratio and yield of the intermediate 3,4-dimethoxy-2-nitrobenzoic acid, which could be complemented by NMR for structural confirmation. google.com

Table 1: Representative ¹H NMR Data for a Dimethoxy-nitrobenzoic Acid Isomer

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.86 | Doublet | 1H | Aromatic CH |

| 7.34 | Doublet | 1H | Aromatic CH |

| 4.06 | Singlet | 3H | Methoxy (OCH₃) |

| 3.89 | Singlet | 3H | Methoxy (OCH₃) |

| Data for 3,4-dimethoxy-2-nitrobenzoic acid in Acetone-d₆ google.com |

Mass Spectrometry (MS) Techniques for Identification and Purity Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, which has a molecular weight of 227.17 g/mol . bldpharm.com Electron ionization (EI) mass spectrometry has been used to characterize related nitrobenzoic acids. nist.govresearchgate.net

MS is also vital for purity analysis. In the synthesis of organotin complexes from 4,5-dimethoxy-2-nitrobenzoic acid, EI mass spectral analysis was part of the structural characterization. researchgate.net Furthermore, high-resolution mass spectrometry (HRMS) can be employed to identify impurities with high mass accuracy. For instance, in the analysis of complex mixtures, a QTOF mass analyzer can be set with specific m/z tolerances for high-resolution data acquisition. copernicus.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra would be expected to show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), nitro group (symmetric and asymmetric stretching), and methoxy groups (C-O stretching).

For the related isomer 4,5-dimethoxy-2-nitrobenzoic acid, FTIR spectra have been recorded using a Bruker IFS 88 C instrument with a KBr-Pellet technique, and ATR-IR spectra were obtained on a Bruker Tensor 27 FT-IR. nih.gov Raman spectra for the same compound were acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov While specific frequencies for this compound are not provided, studies on similar molecules like p-chlorobenzoic acid and other substituted benzoic acids demonstrate the utility of these techniques in assigning vibrational modes. researchgate.net

Vibrational spectroscopy can also monitor reaction progress by observing the appearance or disappearance of characteristic functional group peaks.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a molecule. For the isomer 2,6-dimethoxy-3-nitrobenzoic acid, X-ray crystallography revealed an orthorhombic crystal system with the space group Pccn. iucr.org The analysis showed that the molecules form hydrogen-bonded chains rather than the typical dimers seen in many carboxylic acids. iucr.org The dihedral angle between the nitro group and the benzene (B151609) ring was found to be 4.8°, while the 2-methoxy group is significantly rotated out of the plane of the benzene ring. iucr.org

In another related compound, 2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid, X-ray crystallography has shown intermolecular hydrogen bonding between the carboxyl O-H and nitro O atoms, leading to the formation of stable supramolecular dimers. These studies highlight the detailed structural insights that can be gained from X-ray crystallography, including bond lengths, bond angles, and intermolecular interactions.

Table 2: Crystallographic Data for 2,6-Dimethoxy-3-nitrobenzoic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 14.837(2) |

| b (Å) | 18.096(2) |

| c (Å) | 7.501(2) |

| V (ų) | 2014(1) |

| Z | 8 |

| Data from Frankenbach et al. (1991) iucr.org |

Chromatographic Methods (HPLC, UPLC, TLC) for Separation, Quantification, and Reaction Monitoring

Chromatographic techniques are essential for the separation, quantification, and monitoring of reactions involving this compound. bldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of nitrobenzoic acids. bldpharm.comresearchgate.net For instance, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid can be used to analyze 2,6-dimethoxybenzoic acid. sielc.com For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com UPLC methods, which use smaller particle size columns, offer faster analysis times. sielc.com In a study on mycotoxins, a UPLC-MS/MS method was developed with limits of detection in the low µg/kg range. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress. clockss.org For example, in the synthesis of N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, TLC on silica (B1680970) gel with an ethyl acetate/hexane mobile phase was used to track the reaction.

These methods are crucial for ensuring the purity of the compound and for optimizing reaction conditions.

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Chemical Profiling

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), offer a powerful combination of separation and detection for the comprehensive chemical profiling of this compound and related compounds. These techniques are highly sensitive and selective, making them ideal for identifying and quantifying compounds in complex mixtures. leeder-analytical.com

LC-MS/MS is particularly useful for the analysis of trace-level impurities and for studying the degradation or metabolism of the parent compound. researchgate.net For instance, the hydrolysis of a related compound was analyzed via LC-MS/MS to detect the cleaved fragment, 3-chloro-2,6-dimethoxy-5-nitrobenzoic acid. High-resolution LC-MS/MS systems, such as those using Orbitrap or Q-TOF mass analyzers, provide sub-ppm mass accuracy, which is invaluable for the structural elucidation of unknown compounds and for non-target screening. copernicus.orgleeder-analytical.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dimethoxy-2-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodology : Nitration of methoxy-substituted benzoic acids is a common approach. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and concentrated H₂SO₄ at 40–45°C for 4 hours yields nitro derivatives . Optimization involves adjusting acid concentration, temperature, and reaction time to minimize byproducts. Monitoring via TLC or HPLC ensures reaction progress.

- Data Consideration : Yield and purity depend on stoichiometric ratios of HNO₃/H₂SO₄. Excess nitrating agents may lead to over-nitration or decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, nitro groups) through chemical shifts and coupling patterns. For example, nitro groups deshield aromatic protons, appearing as downfield signals .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and COOH (~1700 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritancy .

- Store in a cool, dry place away from bases, as nitro-carboxylic acids may exothermically react .

- Refer to SDS for emergency measures (e.g., spill management, first aid) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Use SHELX programs for structure refinement. SHELXL handles small-molecule crystallography, while SHELXD/E assist in experimental phasing for complex derivatives . ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

- Data Contradictions : Discrepancies in bond lengths/angles may arise from twinning or disorder. Iterative refinement and validation tools (e.g., R-factor analysis) mitigate errors .

Q. What strategies improve the regioselectivity of nitration in polymethoxy benzoic acid systems?

- Methodology :

- Directing Groups : Methoxy groups at C3/C6 positions direct nitration to C2 due to electron-donating effects. Steric hindrance from adjacent substituents can alter regioselectivity .

- Acid Catalysts : Sulfuric acid enhances electrophilic substitution by generating nitronium ions (NO₂⁺). Controlled addition prevents side reactions .

- Comparative Data :

| Substrate | Nitration Position | Yield (%) |

|---|---|---|

| 3-Methoxybenzoic acid | C2 | 70–80 |

| 3,6-Dimethoxybenzoic acid | C2 | 60–70 |

Q. How do structural modifications (e.g., halogenation) affect the bioactivity of this compound?

- Approach : Synthesize derivatives like 5,5"-methanediylbis(3,6-dichloro-2-alkoxybenzoic acid) and assess bioactivity via enzyme inhibition assays .

- Analysis :

- Chlorine atoms increase lipophilicity, enhancing membrane permeability.

- Nitro groups may act as electron-withdrawing moieties, influencing binding to active sites .

Q. What computational methods predict the stability of this compound under varying pH conditions?

- Tools : Density Functional Theory (DFT) calculates pKa values for COOH and NO₂ groups. Molecular dynamics simulations model protonation states in aqueous environments .

- Outcome : At physiological pH (7.4), the carboxyl group deprotonates, affecting solubility and reactivity .

Methodological Considerations

- Synthesis Optimization : Use fractional factorial designs to screen variables (temperature, catalyst ratio) .

- Crystallographic Challenges : For twinned crystals, employ SHELXL's TWIN/BASF commands to refine dual-domain structures .

- Bioactivity Testing : Pair in vitro assays (e.g., COX inhibition) with molecular docking to correlate structure and function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.